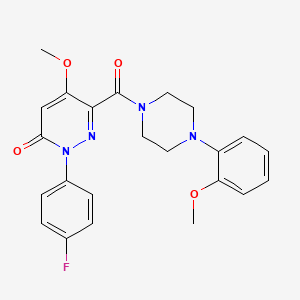
2-(4-fluorophenyl)-5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
描述
This compound features a pyridazinone core substituted at position 2 with a 4-fluorophenyl group, at position 5 with a methoxy group, and at position 6 with a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety. The structure integrates fluorinated and methoxy-substituted aromatic systems, which are commonly employed in medicinal chemistry to enhance bioavailability and target binding .
属性
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-31-19-6-4-3-5-18(19)26-11-13-27(14-12-26)23(30)22-20(32-2)15-21(29)28(25-22)17-9-7-16(24)8-10-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLXCMADUFLVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-fluorophenyl)-5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its implications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the piperazine moiety is notable, as piperazines are known for their diverse pharmacological properties, including antidepressant and antipsychotic effects.
1. Inhibitory Effects on Enzymes
Research indicates that derivatives of pyridazinones, including the compound , exhibit significant inhibitory activity against monoamine oxidases (MAOs). For instance, a related study identified that compounds containing similar structural features can inhibit MAO-A and MAO-B with varying potency. The IC50 values for such compounds can range significantly, with some demonstrating potent inhibition at low micromolar concentrations .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| T1 | 0.045 | 0.013 |
| T2 | 0.050 | 0.039 |
| T3 | 0.055 | 0.045 |
2. Cytotoxicity Studies
Cytotoxic effects were evaluated using various cell lines, including L929 fibroblasts. The compound exhibited varying levels of cytotoxicity depending on the concentration. For example, at concentrations above 50 µM, significant cell death was observed with certain derivatives, while others showed no cytotoxic effects at any tested concentration .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| T3 | 50 | 20 |
| T6 | 10 | 95 |
The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter levels by inhibiting MAOs, which are critical in the metabolism of monoamines such as serotonin and dopamine. This modulation can lead to enhanced mood and cognitive function, making it a candidate for antidepressant therapies .
Case Studies
Several studies have explored the therapeutic potential of similar compounds in treating neurodegenerative diseases and mood disorders:
- Case Study 1 : A study evaluated a series of pyridazinone derivatives for their neuroprotective effects in models of Parkinson's disease. The results indicated that compounds with the piperazine moiety significantly reduced neuronal apoptosis and improved motor function in animal models.
- Case Study 2 : Another investigation focused on the antidepressant-like effects of pyridazinones in rodent models. The results demonstrated that these compounds exhibited rapid antidepressant effects comparable to traditional SSRIs but with a different mechanism involving MAO inhibition.
相似化合物的比较
Comparison with Structurally Similar Compounds
6-(4-(2-Fluorophenyl)Piperazine-1-yl)-3(2H)-Pyridazinone
- Structural Differences : Lacks the 5-methoxy group and the 2-methoxyphenyl-substituted piperazine-carbonyl moiety present in the target compound.
- Synthesis : Synthesized via hydrolysis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine in hot glacial acetic acid .
- Biological Relevance: Pyridazinone derivatives are often explored for pesticidal or cardiovascular applications due to their heterocyclic core .
1-(4-Fluorophenyl)-4-{[3-(4-Methoxyphenyl)-4,5-Dihydroisoxazol-5-yl]Carbonyl}Piperazine (CAS: 899545-67-6)
- Structural Differences: Replaces the pyridazinone core with a dihydroisoxazole ring but retains the 4-fluorophenyl and methoxyphenyl motifs.
- Physicochemical Properties: Smaller molecular weight (383.42 g/mol vs.
- Applications : Piperazine-carbonyl derivatives are frequently investigated as kinase inhibitors or antimicrobial agents .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-One
- Structural Differences: Features a pyrazole ring and a trifluoromethylphenyl-piperazine group instead of the pyridazinone core.
- Biological Activity : Such compounds are often evaluated for CNS activity due to piperazine’s affinity for neurotransmitter receptors .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s piperazine-carbonyl group can be synthesized via acyl chloride coupling, a method validated in structurally related compounds .
- Role of Methoxy Groups: The 5-methoxy and 2-methoxyphenyl groups may enhance metabolic stability compared to non-methoxy analogs, as seen in pesticidal pyridazinones .
- Fluorophenyl Motif : Fluorine substitution improves lipophilicity and target binding, a trend observed in kinase inhibitors like those in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


